Cas no 31729-65-4 (1-(6-methoxynaphthalen-2-yl)cyclopropylmethanol)
1-(6-methoxynaphthalen-2-yl)cyclopropylmethanol Chemical and Physical Properties
Names and Identifiers
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- 1-(6-methoxynaphthalen-2-yl)cyclopropylmethanol
- EN300-1805267
- 31729-65-4
- [1-(6-methoxynaphthalen-2-yl)cyclopropyl]methanol
-
- Inchi: 1S/C15H16O2/c1-17-14-5-3-11-8-13(4-2-12(11)9-14)15(10-16)6-7-15/h2-5,8-9,16H,6-7,10H2,1H3
- InChI Key: ILOJXJAUSRIQKD-UHFFFAOYSA-N
- SMILES: OCC1(C2C=CC3C=C(C=CC=3C=2)OC)CC1
Computed Properties
- Exact Mass: 228.115029749g/mol
- Monoisotopic Mass: 228.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 29.5Ų
1-(6-methoxynaphthalen-2-yl)cyclopropylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1805267-0.05g |
[1-(6-methoxynaphthalen-2-yl)cyclopropyl]methanol |
31729-65-4 | 0.05g |
$959.0 | 2023-09-19 | ||
| Enamine | EN300-1805267-0.1g |
[1-(6-methoxynaphthalen-2-yl)cyclopropyl]methanol |
31729-65-4 | 0.1g |
$1005.0 | 2023-09-19 | ||
| Enamine | EN300-1805267-0.25g |
[1-(6-methoxynaphthalen-2-yl)cyclopropyl]methanol |
31729-65-4 | 0.25g |
$1051.0 | 2023-09-19 | ||
| Enamine | EN300-1805267-0.5g |
[1-(6-methoxynaphthalen-2-yl)cyclopropyl]methanol |
31729-65-4 | 0.5g |
$1097.0 | 2023-09-19 | ||
| Enamine | EN300-1805267-1.0g |
[1-(6-methoxynaphthalen-2-yl)cyclopropyl]methanol |
31729-65-4 | 1g |
$1142.0 | 2023-06-02 | ||
| Enamine | EN300-1805267-2.5g |
[1-(6-methoxynaphthalen-2-yl)cyclopropyl]methanol |
31729-65-4 | 2.5g |
$2240.0 | 2023-09-19 | ||
| Enamine | EN300-1805267-5.0g |
[1-(6-methoxynaphthalen-2-yl)cyclopropyl]methanol |
31729-65-4 | 5g |
$3313.0 | 2023-06-02 | ||
| Enamine | EN300-1805267-10.0g |
[1-(6-methoxynaphthalen-2-yl)cyclopropyl]methanol |
31729-65-4 | 10g |
$4914.0 | 2023-06-02 | ||
| Enamine | EN300-1805267-1g |
[1-(6-methoxynaphthalen-2-yl)cyclopropyl]methanol |
31729-65-4 | 1g |
$1142.0 | 2023-09-19 | ||
| Enamine | EN300-1805267-5g |
[1-(6-methoxynaphthalen-2-yl)cyclopropyl]methanol |
31729-65-4 | 5g |
$3313.0 | 2023-09-19 |
1-(6-methoxynaphthalen-2-yl)cyclopropylmethanol Related Literature
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Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 1-(6-methoxynaphthalen-2-yl)cyclopropylmethanol
1-(6-Methoxynaphthalen-2-yl)cyclopropylmethanol: A Comprehensive Overview
1-(6-Methoxynaphthalen-2-yl)cyclopropylmethanol, identified by the CAS registry number CAS No 31729-65-4, is a structurally complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique combination of a naphthol moiety and a cyclopropane ring, which contributes to its distinct chemical properties. Recent advancements in synthetic chemistry have enabled researchers to explore its synthesis, characterization, and potential uses in greater depth.
The molecular structure of 1-(6-methoxynaphthalen-2-yl)cyclopropylmethanol comprises a naphthalene ring system substituted with a methoxy group at the 6-position and a cyclopropane ring attached via a methylene group at the 2-position. This arrangement imparts the compound with interesting electronic and steric properties, making it a valuable substrate for further functionalization. The presence of the methoxy group introduces electron-donating effects, which can influence the reactivity of the molecule in various chemical reactions.
Recent studies have focused on the synthesis of CAS No 31729-65-4 through innovative methodologies, including palladium-catalyzed cross-coupling reactions and directed metallation strategies. These approaches have not only improved the efficiency of synthesis but also opened new avenues for the preparation of structurally related compounds. For instance, researchers have successfully employed Suzuki-Miyaura coupling reactions to introduce diverse substituents onto the naphthol framework, thereby expanding the scope of potential applications.
In terms of pharmacological applications, 1-(6-methoxynaphthalen-2-yl)cyclopropylmethanol has shown promise as a lead compound in drug discovery programs targeting various disease states. Preclinical studies have demonstrated its ability to modulate key biological pathways, including those involved in inflammation and oxidative stress. Furthermore, its unique structure has been exploited in the development of novel scaffolds for kinase inhibitors and other therapeutic agents.
The material science community has also taken an interest in this compound due to its potential as a building block for advanced materials. Its rigid cyclopropane ring and aromatic naphthol system make it an attractive candidate for constructing supramolecular assemblies and functional polymers. Recent research has highlighted its role in self-assembling systems, where it serves as a key component in forming ordered nanostructures with applications in sensing and catalysis.
From an environmental perspective, understanding the degradation pathways and ecotoxicological effects of CAS No 31729-65-4 is crucial for ensuring its safe use in industrial and pharmaceutical settings. Studies have shown that under specific conditions, the compound undergoes biodegradation via enzymatic cleavage of its cyclopropane ring, reducing its persistence in aquatic environments. These findings underscore the importance of sustainable practices in the handling and disposal of such compounds.
In conclusion, 1-(6-methoxynaphthalen-2-yl)cyclopropylmethanol, or CAS No 31729-65-4, represents a versatile platform for chemical innovation across multiple disciplines. Its unique structure, combined with recent advances in synthesis and application development, positions it as a valuable tool for researchers seeking to address complex scientific challenges. As ongoing investigations continue to uncover new insights into its properties and utility, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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